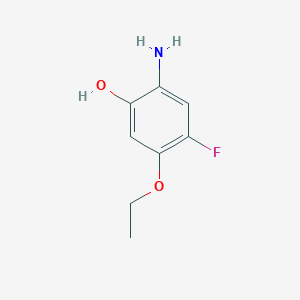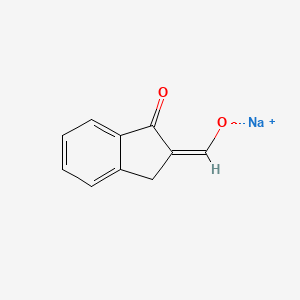
sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate typically involves the reaction of 1-oxo-2,3-dihydro-1H-indene with sodium methoxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of organic solvents and requires careful monitoring of temperature and reaction time .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, including specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
Sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . Its unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Known for its use in organic photovoltaics.
2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Utilized in the development of near-infrared organic solar cells.
2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Employed in various organic synthesis reactions.
Uniqueness
Sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate is unique due to its specific sodium salt form, which imparts distinct reactivity and solubility properties compared to other similar compounds . Its structure allows for versatile applications in different fields of research and industry .
Properties
Molecular Formula |
C10H7NaO2 |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
sodium;(Z)-(3-oxo-1H-inden-2-ylidene)methanolate |
InChI |
InChI=1S/C10H8O2.Na/c11-6-8-5-7-3-1-2-4-9(7)10(8)12;/h1-4,6,11H,5H2;/q;+1/p-1/b8-6-; |
InChI Key |
WIBQGNOSLLZCQA-PHZXCRFESA-M |
Isomeric SMILES |
C\1C2=CC=CC=C2C(=O)/C1=C\[O-].[Na+] |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=C[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B13076768.png)
![2-[(1,3-Thiazol-5-yl)methoxy]acetic acid](/img/structure/B13076771.png)
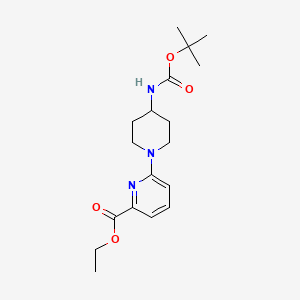
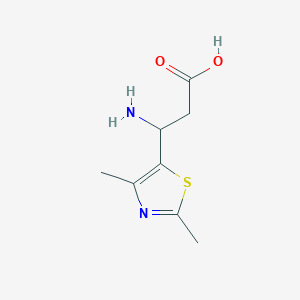
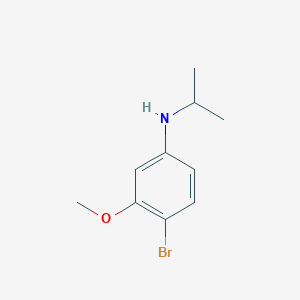
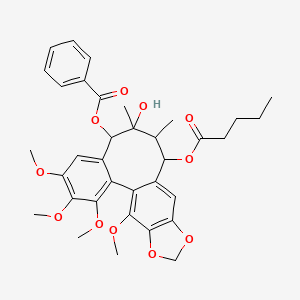
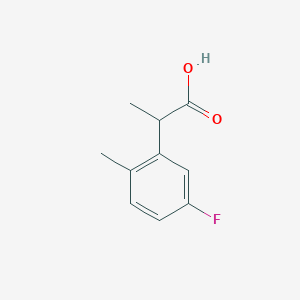
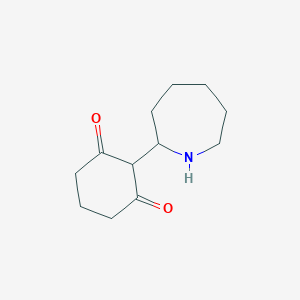
![N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide](/img/structure/B13076833.png)
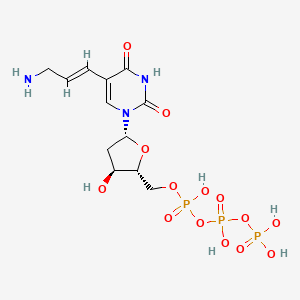
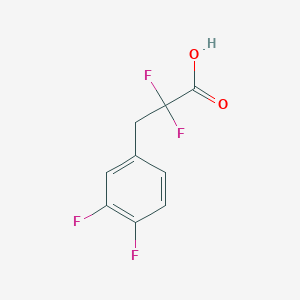
![3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13076840.png)
